molecular formula C10H8F3NO2 B13516987 3-Hydroxy-3-(2-(trifluoromethoxy)phenyl)propanenitrile

3-Hydroxy-3-(2-(trifluoromethoxy)phenyl)propanenitrile

Cat. No.: B13516987
M. Wt: 231.17 g/mol
InChI Key: HYGUWAACMHALBJ-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(2-(trifluoromethoxy)phenyl)propanenitrile is a chemical compound with the molecular formula C10H8F3NO2 and a molecular weight of 231.17 g/mol . This compound is characterized by the presence of a hydroxy group, a trifluoromethoxy group, and a nitrile group attached to a phenyl ring. It is a versatile compound used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(2-(trifluoromethoxy)phenyl)propanenitrile typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with a suitable cyanide source under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product . Common reagents used in this synthesis include sodium cyanide or potassium cyanide, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(2-(trifluoromethoxy)phenyl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-3-(2-(trifluoromethoxy)phenyl)propanenitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(2-(trifluoromethoxy)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-3-(2-(trifluoromethoxy)phenyl)propanenitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

3-hydroxy-3-[2-(trifluoromethoxy)phenyl]propanenitrile

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)16-9-4-2-1-3-7(9)8(15)5-6-14/h1-4,8,15H,5H2

InChI Key

HYGUWAACMHALBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CC#N)O)OC(F)(F)F

Origin of Product

United States

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